molecular formula C6H8N4O B174292 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol CAS No. 197355-78-5

3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol

Cat. No. B174292
CAS RN: 197355-78-5
M. Wt: 152.15 g/mol
InChI Key: HXCMPSFAHLMFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol is not fully understood. However, it has been proposed that the compound acts by inhibiting specific enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria.
Biochemical and Physiological Effects:
Studies have shown that 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and regulate the expression of specific genes.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. Additionally, it has been found to exhibit low toxicity towards normal cells. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, and further studies are required to elucidate its mode of action.

Future Directions

There are several potential future directions for the study of 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol. Some of these include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of more potent analogs of 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol for use as potential drug candidates.
3. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer, fungal, and bacterial infections.
4. Studies to determine the potential use of this compound as a diagnostic tool for cancer detection.
5. Investigation of the potential use of this compound in agriculture as a fungicide or bactericide.
Conclusion:
3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further studies are required to elucidate its mode of action and develop more potent analogs for use as potential drug candidates. The potential future directions for the study of this compound are vast and exciting, and it is expected to have a significant impact on various fields in the future.

Synthesis Methods

The synthesis of 3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol involves the reaction of 3-aminopyrazole with ethyl chloroacetate in the presence of sodium hydride and DMF (dimethylformamide) as a solvent. The resulting product is then treated with hydrazine hydrate to obtain the final product.

Scientific Research Applications

3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol has been extensively studied in scientific research due to its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for various diseases. It has been found to exhibit anticancer, antifungal, and antibacterial activities.

properties

CAS RN

197355-78-5

Product Name

3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2-(3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol

InChI

InChI=1S/C6H8N4O/c11-4-2-5-8-6-1-3-7-10(6)9-5/h1,3,11H,2,4H2,(H,8,9)

InChI Key

HXCMPSFAHLMFPV-UHFFFAOYSA-N

SMILES

C1=C2N=C(NN2N=C1)CCO

Canonical SMILES

C1=C2N=C(NN2N=C1)CCO

synonyms

3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol

Origin of Product

United States

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